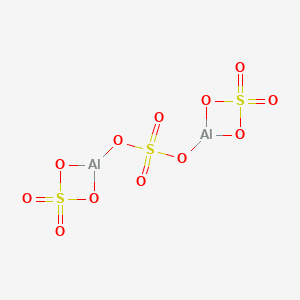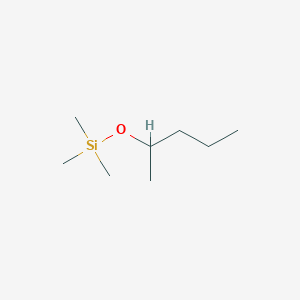
Disodium naphthalene-2,6-disulphonate
Descripción general
Descripción
Disodium naphthalene-2,6-disulphonate, also known as 2,6-Naphthalenedisulfonic acid disodium salt, is an organic compound . It belongs to the class of organic compounds known as 2-naphthalene sulfonates . The molecular formula is C10H6Na2O6S2 and the molecular weight is 332.26 g/mol .
Molecular Structure Analysis
The molecular structure of Disodium naphthalene-2,6-disulphonate consists of a naphthalene moiety that carries a sulfonic acid group at the 2-position . The SMILES string representation of the molecule is[Na+].[Na+].[O-]S(=O)(=O)c1ccc2cc(ccc2c1)S([O-])(=O)=O . Physical And Chemical Properties Analysis
Disodium naphthalene-2,6-disulphonate is a white crystalline powder . It has a melting point of over 300 °C .Aplicaciones Científicas De Investigación
Biodegradation Studies
Scientific Field
Summary of the Application
A naphthalene-2,6-disulfonic acid (2,6NDS)-degrading Moraxella strain was isolated from an industrial sewage plant . This culture could also be adapted to naphthalene-1,6-disulfonic acid as a growth substrate .
Methods of Application
The Moraxella strain was cultured in a medium containing naphthalene-2,6-disulfonic acid. The culture was then monitored for growth and degradation of the compound .
Results or Outcomes
The study found that the Moraxella strain was capable of degrading naphthalene-2,6-disulfonic acid, effecting desulfonation and catabolism to 5-sulfosalicylic acid (5SS), which also could be used .
Trace Cobalt Determination
Scientific Field
Summary of the Application
A compound similar to 2,6-Naphthalenedisulfonic acid disodium salt, 1-Nitroso-2-naphthol-3,6-disulfonic acid disodium salt, is used for the most sensitive determination of trace cobalt .
Methods of Application
The compound is used as a reagent in a chemical reaction to detect the presence of cobalt. The reaction’s product is then analyzed for cobalt content .
Results or Outcomes
This method has been used successfully to detect trace amounts of cobalt in various samples .
Chemical Supplier
Scientific Field
Summary of the Application
2,6-Naphthalenedisulfonic acid disodium salt is supplied by chemical companies for use in various industrial and scientific applications .
Methods of Application
The compound is manufactured and packaged in a controlled environment, then distributed to customers for use in their specific applications .
Results or Outcomes
The availability of this compound from suppliers enables its use in a wide range of scientific and industrial applications .
Chemical Manufacturing
Summary of the Application
2,6-Naphthalenedisulfonic acid disodium salt is used in the manufacturing of other chemicals .
Methods of Application
The compound is used as a raw material or intermediate in the synthesis of other chemical compounds .
Results or Outcomes
The use of this compound in chemical manufacturing contributes to the production of a wide range of other chemicals .
Laboratory Reagent
Scientific Field
Summary of the Application
2,6-Naphthalenedisulfonic acid disodium salt is used as a laboratory reagent .
Methods of Application
The compound is used in various laboratory procedures, such as titrations, to help determine the concentration of other substances .
Results or Outcomes
The use of this compound as a laboratory reagent aids in the accurate determination of other substances’ concentrations .
Propiedades
IUPAC Name |
disodium;naphthalene-2,6-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZLWPIYWZEJOX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Na2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
581-75-9 (Parent) | |
| Record name | Disodium naphthalene-2,6-disulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70167957 | |
| Record name | Disodium naphthalene-2,6-disulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium naphthalene-2,6-disulphonate | |
CAS RN |
1655-45-4 | |
| Record name | Disodium naphthalene-2,6-disulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium naphthalene-2,6-disulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium naphthalene-2,6-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















